molecular formula C16H12FNOS B1389515 5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol CAS No. 1204297-19-7

5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol

Cat. No.: B1389515
CAS No.: 1204297-19-7
M. Wt: 285.3 g/mol
InChI Key: SYGZZRPLIXPTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol is a thiol-containing isoquinoline derivative. The molecular formula of this compound is C16H12FNOS, and it has a molecular weight of 285.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

    Introduction of Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Thiol Group Addition: The thiol group can be introduced through a thiolation reaction using thiourea and subsequent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding sulfides.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the fluorobenzyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorobenzyl)oxy]isoquinoline-1-thiol
  • 5-[(4-Methylbenzyl)oxy]isoquinoline-1-thiol
  • 5-[(4-Methoxybenzyl)oxy]isoquinoline-1-thiol

Uniqueness

5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to target proteins. The fluorine atom can also enhance the compound’s stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2H-isoquinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNOS/c17-12-6-4-11(5-7-12)10-19-15-3-1-2-14-13(15)8-9-18-16(14)20/h1-9H,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGZZRPLIXPTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=S)C(=C1)OCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218400
Record name 5-[(4-Fluorophenyl)methoxy]-1(2H)-isoquinolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-19-7
Record name 5-[(4-Fluorophenyl)methoxy]-1(2H)-isoquinolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Fluorophenyl)methoxy]-1(2H)-isoquinolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol
Reactant of Route 2
Reactant of Route 2
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol
Reactant of Route 3
Reactant of Route 3
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol
Reactant of Route 4
Reactant of Route 4
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol
Reactant of Route 5
Reactant of Route 5
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol
Reactant of Route 6
Reactant of Route 6
5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.